p-F-HHSiD hydrochloride

Muscarinic receptor subtype classification M3 receptor pharmacology smooth muscle contraction

For functional pharmacologists who cannot afford receptor misclassification: p-F-HHSiD hydrochloride is the only M3-preferring antagonist that uniquely combines ~14.5-fold M3-over-M1 selectivity with a 10-fold tissue-dependent potency shift (ileal pA2 8.0 vs. tracheal pA2 7.0)—a dual signature absent in HHSiD, 4-DAMP, or darifenacin. This racemic HCl salt (≥98% HPLC) is essential for discriminating M3-mediated responses in guinea-pig ileum, vascular endothelium, and neuronal preparations. Its additional weak α1-adrenoceptor antagonism reduces polypharmacy in neuroeffector studies. Do not substitute if your protocol requires M3/M1 discrimination.

Molecular Formula C20H33ClFNOSi
Molecular Weight 386.0 g/mol
Cat. No. B6314302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-F-HHSiD hydrochloride
Molecular FormulaC20H33ClFNOSi
Molecular Weight386.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O.Cl
InChIInChI=1S/C20H32FNOSi.ClH/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22;/h10-13,19,23H,1-9,14-17H2;1H
InChIKeyJMTYYLMGSBSPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-F-HHSiD Hydrochloride (p-Fluorohexahydrosiladifenidol HCl) for M3 Muscarinic Receptor Research Procurement


p-F-HHSiD hydrochloride (CAS 175615-76-6; parent free base CAS 116679-83-5) is a para-fluoro-substituted hexahydro-sila-difenidol derivative that functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. It belongs to the silanol class of antimuscarinics and is recognized as an M3-preferring antagonist with a selectivity profile of M3 > M1 > M2 [2]. The compound is available as a racemic hydrochloride salt with purity ≥98% (HPLC), appearing as a white to beige powder with aqueous solubility of 1.5 mg/mL in water and >14 mg/mL in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin . p-F-HHSiD is primarily deployed as a pharmacological tool for discriminating M3-mediated responses from M2-mediated responses in isolated tissue and cellular preparations [3].

Why p-F-HHSiD Hydrochloride Cannot Be Simply Replaced by HHSiD, 4-DAMP, or Darifenacin in Muscarinic Subtype Discrimination


Generic substitution among M3-preferring mAChR antagonists is scientifically unsound because p-F-HHSiD displays a receptor selectivity rank order (M3 >> M1 > M2) that is qualitatively and quantitatively distinct from its closest structural analog HHSiD (M1 ≈ M3 > M2), as established by direct functional comparison in guinea-pig ileum, atria, and rabbit vas deferens [1]. Furthermore, p-F-HHSiD exhibits a pronounced tissue-dependent pA2 variability of up to 10-fold between ileal (pA2 8.0) and tracheal (pA2 7.0) M3 preparations—a property not shared by 4-DAMP, which maintains relatively consistent affinity across tissues [2]. The compound also demonstrates a distinct functional fingerprint, including weak direct alpha1-adrenoceptor antagonism not observed with pirenzepine or scopolamine, and notably weaker competitive antagonism in certain neuronal preparations (pA2 5.5 in olfactory cortex vs. pA2 7.9 for 4-DAMP) [3] [4]. These pharmacological differences carry consequences for experimental interpretation: substituting p-F-HHSiD with HHSiD will alter the apparent receptor subtype classification; substituting it with 4-DAMP or darifenacin will mask the tissue-dependent affinity variability that may be critical for interpreting complex tissue pharmacology.

Quantitative Differentiation Evidence for p-F-HHSiD Hydrochloride: Head-to-Head Selectivity, Functional, and Binding Data Against HHSiD, 4-DAMP, and Darifenacin


M3 > M1 > M2 Selectivity Rank Order: p-F-HHSiD vs. HHSiD Direct Functional Comparison

The para-fluoro substitution on the phenyl ring of HHSiD fundamentally alters the receptor subtype selectivity rank order. In a direct head-to-head functional study using guinea-pig ileum (M3), rabbit vas deferens (M1), and guinea-pig atria (M2), p-F-HHSiD displayed a rank order of M3 > M1 > M2, whereas the parent compound HHSiD showed M1 ≈ M3 > M2. This qualitative shift in selectivity profile is a direct consequence of the fluorine substitution and is critical for experimental designs requiring discrimination between M1 and M3 receptors [1]. The quantitative pA2 values for p-F-HHSiD were: M3 (ileum) = 7.84, M1 (vas deferens) = 6.68, M2 (atria) = 6.01. For HHSiD, the profile was M1 ≈ M3 > M2, indicating that fluorine substitution reduces M1 affinity relative to M3 while preserving M3/M2 discrimination [1].

Muscarinic receptor subtype classification M3 receptor pharmacology smooth muscle contraction

Tissue-Dependent pA2 Variability: p-F-HHSiD Ileal vs. Tracheal M3 Receptors Compared with 4-DAMP

p-F-HHSiD exhibits a 10-fold difference in pA2 values between M3 receptors in guinea-pig ileum (pA2 = 8.0) and guinea-pig trachea (pA2 = 7.0), a phenomenon confirmed across multiple agonists (acetylcholine, carbachol, (+)-cis-dioxolane, OXA-22) and not attributable to equilibrium artifacts [1]. This tissue-dependent variability is a distinctive feature of p-F-HHSiD; in contrast, 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) maintains consistent high affinity across M3 preparations (pA2 ≈ 9.0–9.3) without substantial tissue-dependent variation [2]. The M1/M3 versus M2 discrimination for p-F-HHSiD nevertheless remains large at approximately 68-fold, comparable to 4-DAMP and HHSiD [1].

M3 receptor heterogeneity airway smooth muscle pharmacology tissue-specific receptor pharmacology

M3/M2 Discrimination Ratio of 13- to 163-Fold: Quantitative Selectivity Window for Isolating M3-Mediated Responses

Across multiple M3 preparations, p-F-HHSiD consistently delineates M3 from M2 muscarinic receptors with a selectivity ratio ranging from 13-fold to 163-fold, as established by functional Schild analysis in guinea-pig ileum, oesophageal muscularis mucosae, atria, and various vascular preparations [1]. The highest discrimination is achieved in guinea-pig oesophageal muscularis mucosae (M3 pA2 = 8.2 vs. M2 pA2 = 6.0, yielding ~163-fold selectivity), while the lowest discrimination occurs in tracheal preparations (M3 pA2 = 7.1 vs. M2 pA2 = 6.0, yielding ~13-fold selectivity) [1]. This compares favorably with the parent compound HHSiD and with 4-DAMP, both of which also demonstrate M3/M2 discrimination but without p-F-HHSiD's M3/M1 selectivity component [2].

M3/M2 selectivity smooth muscle pharmacology receptor classification tools

Weak Competitive Antagonism at Neuronal M3-Like Receptors: p-F-HHSiD vs. HHSiD vs. 4-DAMP in Olfactory Cortex

In guinea-pig olfactory cortex slices, p-F-HHSiD acts as a remarkably weak competitive antagonist of carbachol-induced depression of the surface N-wave, with a pA2 of only 5.5, compared to pA2 values of 6.6 for HHSiD and 7.9 for 4-DAMP in the same preparation [1]. This represents an approximately 250-fold lower affinity for p-F-HHSiD compared to 4-DAMP at this neuronal M3-like receptor population. The rank order of antagonist potency (4-DAMP >> HHSiD > p-F-HHSiD) in this central nervous system preparation is the inverse of what would be predicted from peripheral M3 potency data, where HHSiD and p-F-HHSiD show more comparable affinities [1].

neuronal muscarinic receptors olfactory cortex CNS M3 pharmacology

M3/M5 Selectivity of 9- to 60-Fold in Recombinant Human Receptors: Benchmarking Against Darifenacin and Oxybutynin

In a comparative functional study using recombinant human M3 and M5 muscarinic receptors stably expressed in CHO-K1 cells, p-F-HHSiD displayed between 9- and 60-fold greater selectivity for M3 over M5 receptors, with an apparent affinity (pKb) of 6.6 at M5 receptors [1]. This M3/M5 selectivity is comparable to that of darifenacin and oxybutynin, which also demonstrated 9- to 60-fold M3-over-M5 selectivity in the same assay system, and superior to 4-DAMP and zamifenacin, which show less discrimination between M3 and M5 subtypes [1]. Notably, no antagonist in this study showed greater selectivity for M5 over M3, underscoring the pharmacological similarity of these two receptor subtypes and the value of p-F-HHSiD as one of a limited set of tools that can partially discriminate between them [1].

recombinant muscarinic receptors M3/M5 discrimination CHO cell pharmacology

Direct but Weak Alpha1-Adrenoceptor Antagonism: Differentiating p-F-HHSiD from Other Antimuscarinics

p-F-HHSiD exhibits direct, concentration-dependent relaxation of alpha1-adrenoceptor agonist (methoxamine)-induced contraction in rabbit portal vein, an effect shared with atropine but not observed with scopolamine or pirenzepine [1]. This alpha1-AR antagonism is described as 'weak' relative to the compound's antimuscarinic potency, yet it is pharmacologically meaningful because it represents an off-target activity that may confound interpretation in smooth muscle preparations where both muscarinic and adrenergic receptors contribute to tone [1]. The quantitative magnitude of this alpha1-AR effect and its concentration-response relationship relative to M3 blockade distinguishes p-F-HHSiD from more selective M3 antagonists like darifenacin, for which no alpha1-AR activity has been reported [2].

alpha1-adrenoceptor off-target pharmacology smooth muscle selectivity

Recommended Application Scenarios for Procuring p-F-HHSiD Hydrochloride Based on Quantitative Differentiation Evidence


Discriminating M3 from M1 Receptor-Mediated Contraction in Smooth Muscle Pharmacology

p-F-HHSiD is the preferred antagonist for functional studies requiring discrimination between M3 and M1 muscarinic receptor subtypes in isolated smooth muscle preparations. Unlike its parent compound HHSiD, which cannot distinguish M1 from M3 (both show comparable affinity), p-F-HHSiD exhibits ~14.5-fold selectivity for M3 (pA2 = 7.84) over M1 (pA2 = 6.68) [1]. For experimental protocols in guinea-pig ileum or similar M3-expressing smooth muscle, a concentration of 30–100 nM p-F-HHSiD will selectively antagonize M3 responses while largely sparing M1 receptors. This application is substantiated by the direct functional comparison data in Lambrecht et al. (1989), which established the M3 > M1 > M2 rank order unique to the p-fluoro analog [1].

M3/M5 Receptor Discrimination in Recombinant Human Receptor Panels

p-F-HHSiD is one of only five identified muscarinic antagonists demonstrating meaningful M3-over-M5 selectivity (9- to 60-fold), as established in recombinant human M3 and M5 receptors expressed in CHO-K1 cells [1]. In antagonist profiling panels designed to operationally define M3 versus M5 receptor pharmacology, p-F-HHSiD should be included alongside darifenacin, oxybutynin, himbacine, and AQ-RA 741 as part of a comprehensive discrimination strategy. The absence of any M5-selective antagonist makes this panel approach essential, and p-F-HHSiD's inclusion provides a critical data point that helps triangulate subtype identity [1].

Vascular Endothelial M3 Receptor Characterization (Excluding Airway Preparations)

p-F-HHSiD demonstrates pA2 values of 7.6–7.9 at endothelial M3 receptors mediating relaxation in rat aorta, rabbit jugular vein, and canine femoral artery, values that are consistent with its ileal M3 affinity [1]. However, procurement for airway smooth muscle studies requires caution: p-F-HHSiD's pA2 drops to 7.0–7.1 in guinea-pig trachea, representing a 10-fold loss of potency compared to ileal M3 receptors [2]. Researchers should use p-F-HHSiD at 100–300 nM for vascular endothelial M3 studies but must increase concentrations to 1–3 µM for tracheal preparations to achieve equivalent receptor occupancy. This tissue-dependent potency differential is a unique characteristic of p-F-HHSiD not shared by 4-DAMP or atropine and must be factored into experimental design and procurement quantity calculations [2].

Smooth Muscle Preparations Where Dual Muscarinic/Alpha1-Adrenergic Antagonism Is Desired

In experimental models where both cholinergic and sympathetic tone contribute to smooth muscle responses—such as isolated blood vessel preparations receiving field stimulation of autonomic nerves—p-F-HHSiD offers the advantage of combined M3 muscarinic receptor blockade with weak alpha1-adrenoceptor antagonism [1]. This dual pharmacology distinguishes p-F-HHSiD from scopolamine and pirenzepine (which lack alpha1-AR activity) and from darifenacin (which is a purer M3 antagonist). Investigators studying neuroeffector transmission in vascular or urogenital smooth muscle may exploit this dual activity to reduce the number of pharmacological agents required in their experimental protocols. The alpha1-AR component is 'direct but weak' and should be considered additive to, not substitutive for, a dedicated alpha1-AR antagonist [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-F-HHSiD hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.